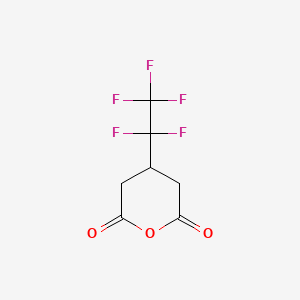

![molecular formula C7H11NO2 B2976065 2-Hydroxy-6-azaspiro[3.4]octan-7-one CAS No. 2169556-70-9](/img/structure/B2976065.png)

2-Hydroxy-6-azaspiro[3.4]octan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

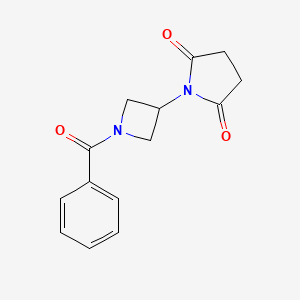

“2-Hydroxy-6-azaspiro[3.4]octan-7-one” is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17. It is a white solid .

Synthesis Analysis

The synthesis of similar compounds, such as 2-azaspiro[3.4]octane, has been reported in the literature . The synthesis typically involves annulation strategies, with one approach involving the annulation of the cyclopentane ring and the remaining two approaches involving the annulation of the four-membered ring .Molecular Structure Analysis

The InChI code for a similar compound, 1-Hydroxy-6-aza-spiro[3.4]octan-7-one, is 1S/C7H11NO2/c9-5-1-2-7(5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) . This suggests that the compound has a spirocyclic structure with a seven-membered ring fused to a four-membered ring, and it contains a hydroxy group and a ketone group.Physical and Chemical Properties Analysis

“this compound” is a white solid . The compound has a molecular weight of 141.17.Wissenschaftliche Forschungsanwendungen

Cancer Treatment Research

Discovery of Potent HER-2 Sheddase Inhibitors

A novel class of inhibitors, including derivatives similar to "2-Hydroxy-6-azaspiro[3.4]octan-7-one," has been identified for the treatment of cancer by targeting the human epidermal growth factor receptor-2 (HER-2) sheddase. These compounds exhibit excellent pharmacodynamic and pharmacokinetic properties, reducing tumor size and enhancing the effects of trastuzumab in HER-2 overexpressing cancer models. This discovery opens avenues for developing targeted therapies for HER-2 positive cancers (W. Yao et al., 2007).

Peptide Synthesis

New Dipeptide Synthons

The synthesis of related spirocyclic compounds has been explored for use as novel dipeptide synthons in peptide synthesis. These findings are significant for developing new methodologies in peptide construction, providing new tools for drug discovery and biomolecular research (Giovanni Suter et al., 2000).

Organic Synthesis

Spirocyclic Compound Synthesis

Research has demonstrated the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives through a stereospecific [3+2] 1,3-cycloaddition, showcasing the versatility of spirocyclic compounds in organic synthesis. Such derivatives have potential applications in developing novel organic materials and as intermediates in the synthesis of complex molecules (A. Chiaroni et al., 2000).

Corrosion Inhibition

Green Corrosion Inhibitors

Studies on spirocyclopropane derivatives related to "this compound" have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. These findings are critical for the development of environmentally friendly corrosion inhibitors, which are vital for protecting industrial materials (M. Chafiq et al., 2020).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-6-azaspiro[3.4]octan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-5-1-7(2-5)3-6(10)8-4-7/h5,9H,1-4H2,(H,8,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHMPVXRMIHTHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(=O)NC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chlorobenzenesulfonamido)ethyl]-4-cyclopropaneamidobenzamide](/img/structure/B2975983.png)

![8-(2-((4-methoxyphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2975984.png)

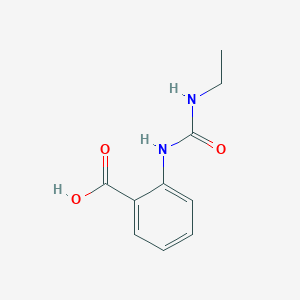

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2975986.png)

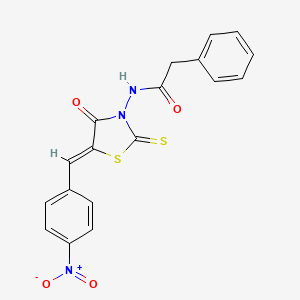

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)acetamide](/img/structure/B2975990.png)

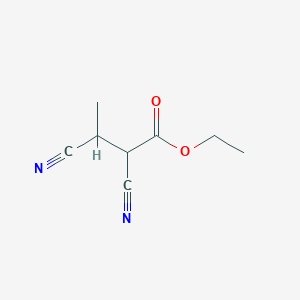

![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)

![Methyl [3-(aminomethyl)phenoxy]acetate](/img/structure/B2975996.png)

![4-(4-(5-Chloro-2-methoxybenzyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2976001.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2976002.png)